Suberoyl chloride

Catalog No.
S708429
CAS No.
10027-07-3
M.F
C8H12Cl2O2
M. Wt
211.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Suberoyl chloride

CAS Number

10027-07-3

Product Name

Suberoyl chloride

IUPAC Name

octanedioyl dichloride

Molecular Formula

C8H12Cl2O2

Molecular Weight

211.08 g/mol

InChI

InChI=1S/C8H12Cl2O2/c9-7(11)5-3-1-2-4-6-8(10)12/h1-6H2

InChI Key

PUIBKAHUQOOLSW-UHFFFAOYSA-N

SMILES

C(CCCC(=O)Cl)CCC(=O)Cl

Synonyms

Octanedioyl Dichloride; Suberoyl Chloride; 1,6-Hexanedicarbonyl Chloride; Octanedioyl Chloride; Subaric Dichloride; Suberic Acid Dichloride; Suberic Chloride; Suberic Dichloride; Suberoyl Dichloride; Suberyl Dichloride

Canonical SMILES

C(CCCC(=O)Cl)CCC(=O)Cl

The exact mass of the compound Octanedioyl dichloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Suberoyl chloride (CAS 10027-07-3), also known as octanedioyl dichloride, is a highly reactive, bifunctional C8 aliphatic acid chloride. In industrial and laboratory procurement, it is primarily sourced as a premium cross-linking agent, a monomer for specialty polyamides and polyesters (such as Nylon 8,8) [1], and a critical pre-activated intermediate for active pharmaceutical ingredients (APIs) like the HDAC inhibitor Vorinostat (SAHA). Its eight-carbon chain provides a precise balance of hydrophobicity and flexibility, bridging the gap between the more rigid, hydrophilic adipoyl chloride (C6) and the highly hydrophobic, softer sebacoyl chloride (C10).

Substituting suberoyl chloride with its unactivated diacid counterpart (suberic acid) requires the introduction of stoichiometric coupling agents (e.g., DCC, EDC) or harsh in-situ chlorination steps, which drastically reduces atom economy, complicates purification, and increases scale-up costs[1]. Furthermore, substituting with shorter (adipoyl chloride) or longer (sebacoyl chloride) diacid chlorides fundamentally alters the thermal transitions (Tg, Tm), crystallinity, and hydrophobicity of the resulting polymers or cross-linked networks. In controlled-release membranes and specialty nylons, these chain-length deviations lead to unpredictable permeability, compromised mechanical integrity, or complete loss of the target material properties.

Elimination of Coupling Agents in API Amidation Workflows

In the synthesis of suberoylanilide hydroxamic acid (SAHA/Vorinostat) and related hydroxamates, utilizing suberoyl chloride allows for direct, rapid amidation with aniline and hydroxylamine derivatives. By contrast, starting from the baseline suberic acid requires either expensive coupling agents (like DCC/HOBt) or multi-step activation (e.g., using oxalyl chloride or thionyl chloride), which generates significant chemical waste and extends reaction times up to 28 hours at elevated temperatures [1]. Procurement of the pre-activated suberoyl chloride streamlines the synthetic route, enabling straightforward step-growth or direct coupling under milder conditions.

Evidence DimensionActivation requirement and reaction time
Target Compound DataPre-activated; enables direct amidation under mild conditions
Comparator Or BaselineSuberic acid (requires stoichiometric coupling agents or harsh chlorination; up to 28h reaction time)
Quantified DifferenceEliminates 1-2 synthetic steps and the need for stoichiometric coupling reagents
ConditionsSynthesis of SAHA (Vorinostat) or related HDAC inhibitors

Procuring the dichloride directly circumvents the high cost and purification bottlenecks associated with peptide coupling reagents in pharmaceutical scale-up.

High-Molecular-Weight Polyester Synthesis Under Mild Conditions

Suberoyl chloride demonstrates superior reactivity in step-growth polycondensation compared to its ester or acid counterparts. In the synthesis of functional polyesters with trimethylolpropane allyl ether (TPAE), suberoyl chloride achieved a high molecular weight (Mw > 42,000 g/mol) at room temperature [1]. Conversely, attempts to polymerize dianhydrohexitols (like isosorbide) using dimethyl suberate or suberic acid often failed or required harsh acidic conditions that led to degraded, black polymer products, whereas suberoyl chloride yielded clean, high-mass polymers [2].

Evidence DimensionPolymerization efficiency and molecular weight
Target Compound DataMw > 42,000 g/mol achieved at room temperature
Comparator Or BaselineSuberic acid / Dimethyl suberate (failed polymerization or severe thermal degradation)
Quantified DifferenceEnables room-temperature polymerization vs. failure/degradation at high temperatures
ConditionsPolycondensation with sensitive diols (TPAE or isosorbide)

For materials scientists, suberoyl chloride is essential for polymerizing thermally sensitive monomers without inducing degradation.

Optimal Hydrophobicity and Permeability in Biopolymer Cross-linking

When used to cross-link N-phthaloyl acylated chitosan membranes, suberoyl chloride provides an optimal balance of structural integrity and controlled permeability. Studies show that a low cross-linking density (2.9% to 7.4%) using suberoyl chloride significantly improves the membrane's hydrophobicity and mechanical properties while maintaining film-forming ability [1]. The specific C8 spacer allows for the precise regulation of plant nutrient (N, P, K) and microelement permeability, a balance that is disrupted if shorter (more rigid/hydrophilic) or longer (excessively hydrophobic) cross-linkers are used.

Evidence DimensionCross-linking density and membrane permeability
Target Compound DataOptimal controlled release achieved at 2.9–7.4% cross-linking density
Comparator Or BaselineUncrosslinked chitosan (poor mechanical/hydrophobic properties) or non-C8 cross-linkers (suboptimal permeability)
Quantified DifferenceTunable nutrient permeability with <10% cross-linker addition
ConditionsChitosan membrane formulation for agricultural controlled release

Formulators of agricultural or biomedical membranes should select suberoyl chloride to achieve precise controlled-release kinetics without embrittling the film.

Covalent Postsynthetic Cross-linking of Metal-Organic Polyhedra (MOPs)

Suberoyl chloride is highly effective as a flexible covalent cross-linker for amine-functionalized Zirconium-based Metal-Organic Polyhedra (Zr-MOPs). The condensation reaction between the MOP amines and suberoyl chloride proceeds smoothly in the crystalline state, forming cross-linked MOPs (CLMOPs) [1]. Unlike rigid linkers that may disrupt the delicate cage structures, the C8 aliphatic chain of suberoyl chloride accommodates the spatial requirements between cages, fully preserving the intrinsic microporosity and tetrahedral cage integrity of the MOP for advanced gas separation applications.

Evidence DimensionStructural preservation during cross-linking
Target Compound DataMaintains permanent microporosity and tetrahedral cage structure
Comparator Or BaselineUncrosslinked MOPs (lack processability) / Rigid linkers (disrupt cage architecture)
Quantified DifferenceEnables covalent network formation with 0% loss of primary cage architecture
ConditionsPostsynthetic polymerization of UMOP-1-NH2 in methanol

For researchers developing advanced porous materials, this specific C8 chain length provides the exact flexibility needed to cross-link nanometer-sized cages without collapsing their pores.

Synthesis of HDAC Inhibitors and Pharmaceutical Intermediates

Directly utilized as the primary C8 donor in the synthesis of Vorinostat (SAHA) and other hydroxamate-based APIs, avoiding the need for expensive and difficult-to-remove peptide coupling agents[1].

Production of Specialty Aliphatic-Aromatic Polyamides and Polyesters

Ideal for room-temperature interfacial or solution polymerization with sensitive diols or diamines, producing high-molecular-weight Nylon 8,X or functionalized polyesters without thermal degradation [2].

Formulation of Controlled-Release Biopolymer Membranes

Used to cross-link chitosan or cellulosic films where a specific hydrophobic/hydrophilic balance is required for the tunable release of agricultural nutrients or biomedical drugs[3].

Postsynthetic Modification of Porous Hybrid Materials

Procured as a flexible linker to covalently connect amine-functionalized metal-organic frameworks (MOFs) or polyhedra (MOPs) without destroying their internal microporosity[4].

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

10027-07-3

Wikipedia

Suberoyl chloride

Dates

Last modified: 08-15-2023

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